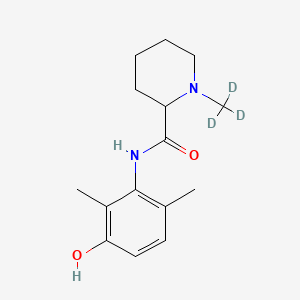

3-Hydroxy-Mepivacain-d3

Übersicht

Beschreibung

3-Hydroxy Mepivacaine-d3 is a deuterium-labeled derivative of 3-Hydroxy Mepivacaine. It is primarily used in scientific research, particularly in the field of proteomics. The compound is characterized by the substitution of hydrogen atoms with deuterium, which can significantly affect its pharmacokinetic and metabolic profiles .

Wissenschaftliche Forschungsanwendungen

3-Hydroxy Mepivacaine-d3 is widely used in scientific research due to its unique properties:

Chemistry: It serves as a tracer in studying reaction mechanisms and kinetics.

Biology: Used in metabolic studies to understand the behavior of deuterated compounds in biological systems.

Medicine: Helps in the development of new anesthetics and understanding their pharmacokinetics.

Industry: Utilized in the production of high-purity deuterated compounds for various applications

Wirkmechanismus

Target of Action

3-Hydroxy Mepivacaine-d3 is a deuterium-labeled derivative of 3-Hydroxy Mepivacaine . The primary target of Mepivacaine, and by extension 3-Hydroxy Mepivacaine-d3, is the sodium channels present in neurons . These channels play a crucial role in the generation and conduction of nerve impulses .

Mode of Action

Mepivacaine, and thus 3-Hydroxy Mepivacaine-d3, acts by binding selectively to the intracellular surface of sodium channels . This binding blocks the influx of sodium into the axon, thereby increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the rate of rise of the action potential . As a result, depolarization necessary for action potential propagation and subsequent nerve function is prevented .

Biochemical Pathways

The action of 3-Hydroxy Mepivacaine-d3 primarily affects the sodium ion transport pathway. By blocking sodium influx, it disrupts the normal flow of ions that is necessary for the generation and propagation of action potentials . This disruption in the biochemical pathway leads to a decrease in nerve excitability, resulting in local anesthesia .

Pharmacokinetics

Mepivacaine is rapidly absorbed post administration and has a large volume of distribution . It is extensively metabolized via hydroxylation to two metabolites, 3 OH-mepivacaine and 4-hydroxy-mepivacaine . Metabolic clearance is high and these metabolites are rapidly excreted . The pharmacokinetic properties of 3-Hydroxy Mepivacaine-d3 are expected to be similar, with the deuterium label potentially affecting the metabolic and excretion profiles .

Result of Action

The primary result of the action of 3-Hydroxy Mepivacaine-d3 is the production of local or regional analgesia and anesthesia . By blocking nerve impulses at the site of administration, it prevents the sensation of pain from being transmitted to the brain . This makes it useful for procedures requiring local or regional anesthesia .

Action Environment

The action, efficacy, and stability of 3-Hydroxy Mepivacaine-d3 can be influenced by various environmental factors. For instance, the pH of the environment can affect the degree of ionization of the compound, which in turn can influence its ability to cross cell membranes and exert its anesthetic effect . Additionally, factors such as tissue perfusion and the presence of inflammation can affect the distribution and thus the efficacy of the compound .

Biochemische Analyse

Cellular Effects

It is known that stable isotopes of hydrogen, carbon, and other elements incorporated into drug molecules can affect the pharmacokinetic and metabolic profiles of drugs . This suggests that 3-Hydroxy Mepivacaine-d3 may have unique cellular effects compared to its parent compound, Mepivacaine.

Molecular Mechanism

As a deuterium-labeled compound, it is often used as a tracer for quantitation during the drug development process

Metabolic Pathways

It is known that deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs , suggesting that 3-Hydroxy Mepivacaine-d3 may be involved in unique metabolic pathways.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Mepivacaine-d3 involves the incorporation of deuterium into the 3-Hydroxy Mepivacaine molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve elevated temperatures and pressures to facilitate the incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of 3-Hydroxy Mepivacaine-d3 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high isotopic purity and consistency in the final product. The compound is usually produced in solid form and stored at low temperatures to maintain its stability .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Hydroxy Mepivacaine-d3 undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of 3-Hydroxy Mepivacaine-d3, depending on the specific reagents and conditions used .

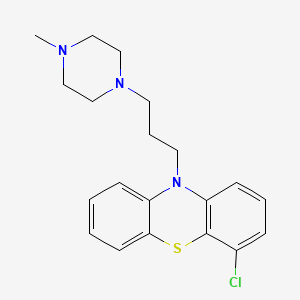

Vergleich Mit ähnlichen Verbindungen

3-Hydroxy Mepivacaine: The non-deuterated version of 3-Hydroxy Mepivacaine-d3.

Lidocaine: Another local anesthetic with a similar mechanism of action.

Bupivacaine: A longer-acting local anesthetic used in various medical procedures

Uniqueness: 3-Hydroxy Mepivacaine-d3 is unique due to the presence of deuterium atoms, which can alter its pharmacokinetic and metabolic profiles. This makes it particularly useful in scientific research for studying the effects of deuterium substitution on drug behavior and metabolism .

Eigenschaften

IUPAC Name |

N-(3-hydroxy-2,6-dimethylphenyl)-1-(trideuteriomethyl)piperidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-10-7-8-13(18)11(2)14(10)16-15(19)12-6-4-5-9-17(12)3/h7-8,12,18H,4-6,9H2,1-3H3,(H,16,19)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVENKGUHBZKQPU-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)O)C)NC(=O)C2CCCCN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCCCC1C(=O)NC2=C(C=CC(=C2C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857724 | |

| Record name | N-(3-Hydroxy-2,6-dimethylphenyl)-1-(~2~H_3_)methylpiperidine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346597-79-2 | |

| Record name | N-(3-Hydroxy-2,6-dimethylphenyl)-1-(~2~H_3_)methylpiperidine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Formaldehyde, polymer with 4-(1,1-dimethylethyl)phenol and 4,4/'-(1-methylethylidene)bis[phenol], ma](/img/no-structure.png)